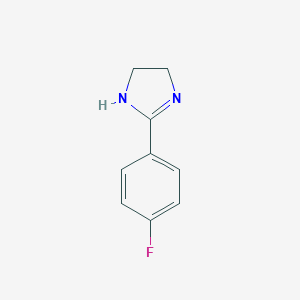

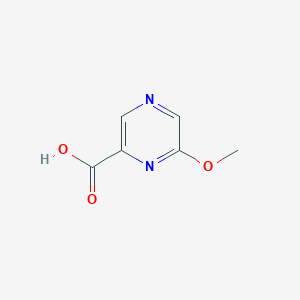

![molecular formula C12H11N5O B183433 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 258356-16-0](/img/structure/B183433.png)

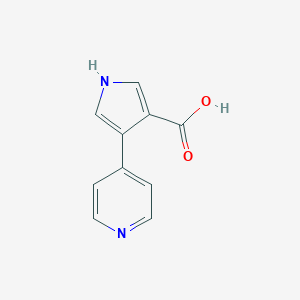

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a small molecule that is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is not specified in the available resources.Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been identified for their potential in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase implicated in various forms of cancer, and its inhibition can be a valuable therapeutic strategy. The triazolopyrimidine core of the compound provides a scaffold for developing new c-Met inhibitors that could lead to novel anticancer drugs.

Neuropharmacology: GABA A Modulation

The triazolopyrimidine derivatives, including 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol , have shown activity as allosteric modulators of GABA A receptors . These receptors are crucial for inhibitory neurotransmission in the brain, and their modulation can have therapeutic applications in treating anxiety, insomnia, and epilepsy.

Polymer Chemistry: Solar Cell Components

Compounds with the triazolopyrimidine structure have been incorporated into polymers used in solar cells . The electronic properties of these heterocycles make them suitable for use in photovoltaic materials, potentially improving the efficiency of solar energy conversion.

Fluorescent Probes

Due to their unique structural features, triazolopyrimidines can serve as fluorescent probes . These compounds can be used in biological imaging and diagnostics to track biological processes in real-time, providing insights into cellular functions and disease mechanisms.

Antitumor Activities

Recent studies have synthesized novel derivatives of triazolopyrimidine, including 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol , and evaluated their antitumor activities against various human cancer cell lines . These compounds offer a promising avenue for the development of new antitumor agents.

Bio-isostere for Purines

In medicinal chemistry, the triazolopyrimidine nucleus is considered a bio-isostere for purines . This means it can mimic the biological properties of purines, which are fundamental components of DNA and RNA, and thus, it has potential applications in drug design and discovery.

Metal Coordination Chemistry

Triazolopyrimidines, due to their versatile linking properties, can coordinate with several metals. The interactions of these coordination compounds in biological systems have been extensively studied, highlighting their potential in medicinal chemistry .

Agricultural Chemistry

The triazolopyrimidine scaffold is present in structures used in agriculture, exhibiting a range of biological activities such as antibacterial, antifungal, antiviral, and antiparasitic properties . This makes them valuable in the development of agricultural chemicals to protect crops and ensure food security.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazolothiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structure similar to our compound, allow it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Compounds with similar structures have shown good antitumor activities against various human cancer cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of many compounds .

Propriétés

IUPAC Name |

3-[(4-methylphenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNABSZIXFJSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579096 |

Source

|

| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

CAS RN |

258356-16-0 |

Source

|

| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

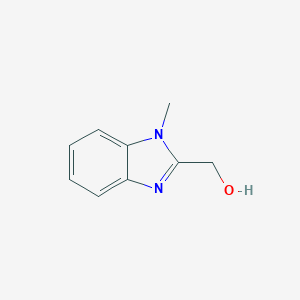

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

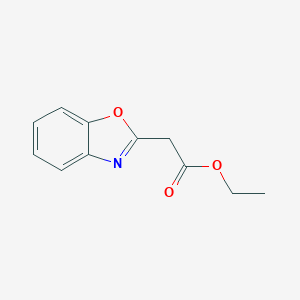

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)